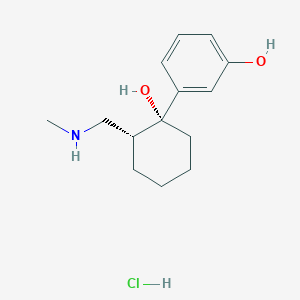
N,O-Didesmethyltramadol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Didesmethyltramadol Hydrochloride typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include the use of advanced equipment and techniques to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N,O-Didesmethyltramadol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed:
Aplicaciones Científicas De Investigación
N,O-Didesmethyltramadol Hydrochloride has several scientific research applications, including:
Mecanismo De Acción
N,O-Didesmethyltramadol Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system . This binding inhibits the ascending pain pathways, altering the perception of and response to pain . Additionally, it inhibits the reuptake of norepinephrine and serotonin, neurotransmitters involved in the descending inhibitory pain pathway . This dual mechanism of action makes it a potent analgesic agent.
Comparación Con Compuestos Similares
O-Desmethyltramadol: Another active metabolite of tramadol, known for its potency as a mu-opioid receptor agonist.
N-Desmethyltramadol: A metabolite of tramadol with less opioid activity compared to N,O-Didesmethyltramadol Hydrochloride.
N,N-Didesmethyltramadol: A metabolite of tramadol without significant opioid activity.
Uniqueness: this compound is unique due to its higher potency as a mu-opioid receptor agonist compared to tramadol and its other metabolites . This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
333338-16-2 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1 |
Clave InChI |
SEBJHQKEHXABPM-OJMBIDBESA-N |
SMILES isomérico |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |
SMILES canónico |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















